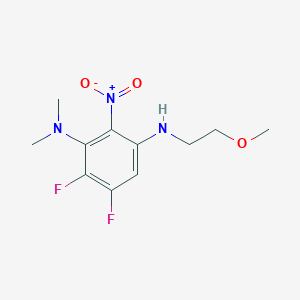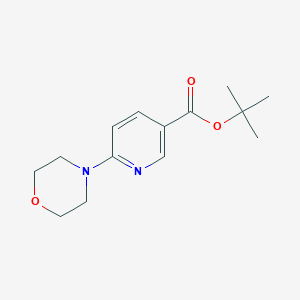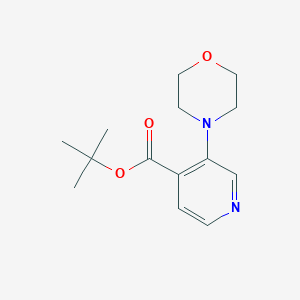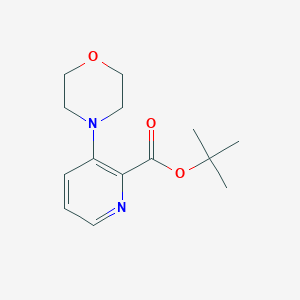
3-Morpholin-4-yl-pyridine-2-carboxylic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Morpholin-4-yl-pyridine-2-carboxylic acid tert-butyl ester” is a chemical compound with the molecular formula C14H20N2O3 . It has a molecular weight of 264.3202 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a morpholine ring via a carboxylic acid ester linkage .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” such as melting point, boiling point, and density can be found on chemical databases .作用機序
The mechanism of action of 3-Morpholin-4-yl-pyridine-2-carboxylic acid tert-butyl ester is not well understood. It is believed that the compound acts as a catalyst in various chemical reactions, aiding in the formation of new compounds. In addition, it is thought to act as a solvent for organic compounds, allowing them to dissolve in solution and facilitating the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. Studies have shown that the compound is not toxic and does not appear to have any adverse effects on humans or animals. However, further research is needed to fully understand the effects of this compound on the body.
実験室実験の利点と制限
The advantages of using 3-Morpholin-4-yl-pyridine-2-carboxylic acid tert-butyl ester in laboratory experiments include its low toxicity, its low cost, and its ability to act as a catalyst in various chemical reactions. However, there are some limitations to using this compound in laboratory experiments. These include its limited solubility in water, its potential to react with other compounds, and its tendency to form insoluble compounds.
将来の方向性
There are a number of potential future directions for research involving 3-Morpholin-4-yl-pyridine-2-carboxylic acid tert-butyl ester. These include further investigation into its mechanism of action, its potential uses in the synthesis of pharmaceuticals and agrochemicals, and its potential applications in the production of polymers. In addition, further research could be conducted into its biochemical and physiological effects on humans and animals. Finally, further research could be conducted into the development of new methods for synthesizing this compound and for improving its solubility in water.
合成法
3-Morpholin-4-yl-pyridine-2-carboxylic acid tert-butyl ester can be synthesized by a variety of methods. The most common method involves the reaction of morpholine and pyridine-2-carboxylic acid in the presence of a tert-butyl ester. This reaction is typically carried out in a solvent such as acetonitrile or tetrahydrofuran (THF). The reaction is typically carried out at room temperature and is complete within minutes. The product can then be isolated by distillation or crystallization.
科学的研究の応用
3-Morpholin-4-yl-pyridine-2-carboxylic acid tert-butyl ester has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used as a catalyst in various chemical reactions, such as the synthesis of organic compounds and the production of polymers. In addition, it has been used as a solvent for organic compounds and as a reactant in various chemical reactions.
特性
IUPAC Name |
tert-butyl 3-morpholin-4-ylpyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)12-11(5-4-6-15-12)16-7-9-18-10-8-16/h4-6H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBBZGRFCQMZSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC=N1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl rel-(3aS,7aS)-hexahydropyrano[3,4-c]pyrrole-3a(4H)-carboxylate hydrochloride, 95%](/img/structure/B6298859.png)
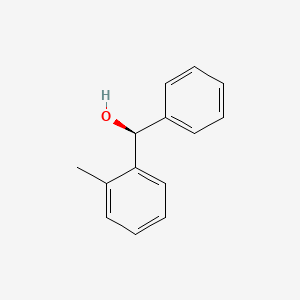
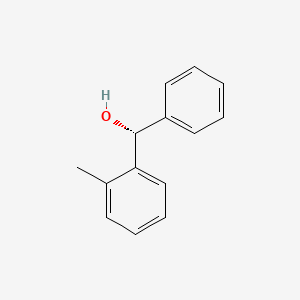
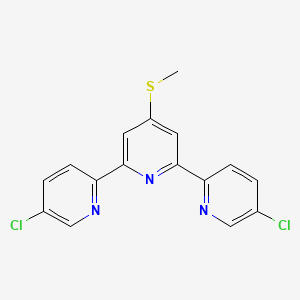

amino}propanoate](/img/structure/B6298897.png)


![2-Amino-10-(2-methoxyethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6298910.png)
